dimethylsilylmethyl(trimethyl)silane
Description
The Evolution of Organosilicon Compounds and Their Strategic Importance
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgencyclopedia.pub This initial discovery laid the groundwork for future exploration. A significant leap forward occurred in the early 20th century through the pioneering work of Frederic S. Kipping, who synthesized a vast array of organosilicon compounds using Grignard reagents and coined the term "silicone." sbfchem.comwikipedia.org
The strategic importance of these compounds surged after 1940, particularly with the development of the "direct process" by Eugene G. Rochow and Richard Müller independently in the 1940s. researchgate.netpbs.org This process, which involves reacting methyl chloride with a silicon-copper alloy, enabled the large-scale industrial production of methylchlorosilanes, the precursors to virtually all commercial silicones. encyclopedia.pubresearchgate.net The resulting silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), exhibited exceptional properties including high thermal stability, water repellency, and electrical insulation, leading to their widespread use in industries ranging from aerospace and electronics to healthcare. sbfchem.comzmsilane.com Today, organosilicon compounds are indispensable as synthetic intermediates, advanced polymers, and specialized materials for high-technology applications. researchgate.netcfsilicones.com
Significance of Si-CH2-Si Linkages in Advanced Materials Science
The Si-CH2-Si linkage is the fundamental repeating unit of polycarbosilanes, a class of organosilicon polymers with an alternating silicon-carbon backbone. wiley-vch.de This structural motif imparts unique and highly desirable properties to materials, making them crucial in advanced materials science. Unlike the more common polysiloxanes (Si-O backbone), the Si-C backbone offers a different set of characteristics.
Polymers containing the Si-CH2-Si linkage, known as poly(silylenemethylene)s, serve as important preceramic materials. researchgate.net Through a process of pyrolysis at high temperatures, these polymers can be converted into silicon carbide (SiC), a high-performance ceramic known for its exceptional hardness, thermal stability, and mechanical strength. wiley-vch.de This preceramic route allows for the fabrication of SiC in various forms, such as fibers and coatings, which would be difficult to achieve through traditional ceramic processing methods. acs.org
Furthermore, precursors containing Si-C-Si structures have been developed to meet the demanding requirements of the semiconductor industry. mdpi.comresearchgate.net They are used in chemical vapor deposition (CVD) processes to create thin films with specific properties, such as low dielectric constants (low-k), which are essential for manufacturing smaller and faster microprocessors. mdpi.comresearchgate.net The incorporation of Si-C bonds into silica-based materials helps to lower their polarity and dielectric constant. mdpi.com
Contextualizing Dimethylsilylmethyl(trimethyl)silane as a Bifunctional Building Block
In chemical synthesis, a "building block" is a molecule that can be used to assemble larger, more complex structures. A bifunctional building block possesses two reactive sites, allowing it to connect with other molecules in a controlled manner, often leading to the formation of polymers or intricate molecular frameworks. researchgate.netresearchgate.net
This compound, with the chemical structure (CH₃)₃Si-CH₂-SiH(CH₃)₂, fits the description of a bifunctional building block. Its structure features two distinct silicon centers separated by a methylene (B1212753) bridge.
The Dimethylsilyl Group (-SiH(CH₃)₂): The silicon-hydride (Si-H) bond is a key reactive site. It can readily participate in reactions such as hydrosilylation, where it adds across a double or triple bond, making it a valuable tool for polymer synthesis and functionalization. wiley-vch.desoci.org
The Trimethylsilylmethyl Group ((CH₃)₃Si-CH₂-): While the trimethylsilyl (B98337) group is generally stable, the entire trimethylsilylmethyl moiety can act as a single functional unit in certain synthetic transformations.
This bifunctional nature allows this compound to be used as a monomer for creating polymers with a precisely alternating Si-C backbone or as a reagent to introduce the specific this compound unit into a larger molecule.
Historical Trajectory of Research on Silicon-Containing Precursors
The research and development of silicon-containing precursors have been driven by the evolving needs of technology. The historical trajectory began with simple inorganic compounds and progressed toward complex, tailored organosilicon molecules.
Early Stages: Initially, compounds like silicon tetrachloride (SiCl₄) and silane (B1218182) (SiH₄) were the primary precursors. sbfchem.comwikipedia.org In 1823, Jöns Jacob Berzelius first prepared SiCl₄. wikipedia.org These simple molecules were crucial for early research and for processes like the production of elemental silicon.
The Rise of Silicones: The invention of the Müller-Rochow direct process in the 1940s revolutionized the field by making methylchlorosilanes, particularly dimethyldichlorosilane ((CH₃)₂SiCl₂), widely available. researchgate.netpbs.org These became the foundational precursors for the entire silicone industry, leading to a vast range of polymers, resins, and fluids. wiley-vch.deresearchgate.net
Semiconductor Revolution: The dawn of the Silicon Age and the rise of the semiconductor industry created a demand for high-purity precursors for depositing thin films. wikipedia.org Tetraethoxysilane (TEOS) became a workhorse for depositing silicon dioxide (SiO₂) insulating layers. mdpi.comresearchgate.net As microprocessors became more complex, the need for materials with lower dielectric constants led to the development of organosilicon precursors like trimethylsilane (B1584522) and others containing Si-C bonds to create carbon-doped silica (B1680970) films (SiCOH). mdpi.comelsevierpure.com
Advanced Ceramics: In the realm of advanced materials, research into precursors for silicon carbide (SiC) led to the development of polycarbosilanes. An early and notable synthesis involved the thermal rearrangement of hexamethyldisilane (B74624) to form a compound containing the Si-CH₂-Si linkage, a key step towards creating viable SiC precursors. acs.org this compound itself can be seen as a product of this line of research into molecules with defined silicon-carbon frameworks.
Current Research Landscape and Future Directions for this compound
Current research on organosilicon precursors is focused on designing molecules that provide precise control over the properties of the final material. While broad research continues on reagents like tris(trimethylsilyl)silane (B43935) for organic synthesis and polymerization, specific molecules like this compound are explored for specialized applications. nih.gov
The primary area of interest for compounds with Si-H and Si-C bonds is in the semiconductor industry. Molecules like trimethylsilane ((CH₃)₃SiH) are used as precursors in plasma-enhanced chemical vapor deposition (PECVD) to create dielectric films and barrier layers. wikipedia.orgnih.gov These films are critical for insulating the complex wiring within integrated circuits. researchgate.net this compound, with its Si-CH₂-Si backbone, is a logical candidate for similar applications, potentially offering advantages in controlling the carbon content and structure of deposited silicon carbide or silicon carbonitride (SiCN) films. researchgate.netresearchgate.net
Future directions for this compound and related bifunctional precursors likely involve:
Advanced Low-k Dielectrics: Tailoring its structure to create films with even lower dielectric constants and improved mechanical properties for next-generation microchips. mdpi.com
Preceramic Polymers: Using it as a monomer to synthesize new polycarbosilanes with controlled molecular weights and architectures, leading to SiC ceramics with enhanced performance at extreme temperatures.
Surface Modification: Employing its reactive Si-H group to functionalize surfaces, imparting properties such as hydrophobicity or improved adhesion.
The continued drive for miniaturization in electronics and for higher-performance materials in extreme environments ensures that research into precisely structured organosilicon precursors like this compound will remain an active and important field.
Data Tables
Table 1: Physicochemical Properties of Dimethyl(trimethylsilylmethyl)silane
| Property | Value |
| IUPAC Name | Dimethyl(trimethylsilylmethyl)silane |
| Synonyms | 2,2,4-Trimethyl-2,4-disilapentane; [(Dimethylsilyl)methyl]trimethylsilane |
| CAS Number | 1189-75-9 |
| Molecular Formula | C₆H₁₈Si₂ |
| Molecular Weight | 146.38 g/mol |
| Boiling Point | 121°C |
| Density | 0.7454 g/cm³ |
| Refractive Index | 1.4158 |
| Flash Point | -1°C (30°F) |
Data sourced from ChemicalBook. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H18Si2 |
|---|---|
Molecular Weight |
146.38 g/mol |
IUPAC Name |
dimethylsilylmethyl(trimethyl)silane |
InChI |
InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
XISYFRGVGQIFHM-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Dimethylsilylmethyl Trimethyl Silane
Early Approaches to the Synthesis of Bridged Disilanes
The foundational chemistry for synthesizing molecules with Si-C-Si bridges, like dimethylsilylmethyl(trimethyl)silane, emerged from early explorations into organosilicon compounds. A significant milestone in this area was the thermal rearrangement of hexamethyldisilane (B74624), which was found to produce trimethyl(dimethylsilylmethyl)silane. acs.org This discovery highlighted the possibility of forming methylene-bridged disilanes, paving the way for more targeted and controlled synthetic methods. The development of organometallic chemistry, particularly the use of Grignard and organolithium reagents, provided the essential tools for the deliberate construction of silicon-carbon bonds, which is central to modern synthetic routes. gelest.com
Organometallic Routes for Si-CH2-Si Bond Formation
Organometallic reagents are fundamental to the synthesis of this compound, offering reliable methods for creating the Si-CH2-Si backbone through nucleophilic substitution reactions.
The Grignard reaction is a widely employed and versatile method for forming silicon-carbon bonds. gelest.com In the context of synthesizing this compound, a key strategy involves the reaction of a silyl-substituted Grignard reagent with a chlorosilane. For instance, (trimethylsilyl)methylmagnesium chloride can be prepared and subsequently reacted with a suitable chlorodimethylsilane (B94632) to form the desired product. orgsyn.org
The general reaction scheme is as follows: (CH₃)₃SiCH₂Cl + Mg → (CH₃)₃SiCH₂MgCl (CH₃)₃SiCH₂MgCl + ClSi(H)(CH₃)₂ → (CH₃)₃SiCH₂Si(H)(CH₃)₂ + MgCl₂
The success of this synthesis depends on carefully controlled reaction conditions to maximize yield and minimize side products. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is critical for the formation and stability of the Grignard reagent. unp.edu.ar Temperature control is also important to prevent unwanted side reactions.
Table 1: Representative Grignard Reagent-Based Synthesis Conditions
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| (Chloromethyl)trimethylsilane | Magnesium turnings | Anhydrous ether | Gentle reflux | (Trimethylsilyl)methylmagnesium chloride |
Organolithium reagents provide another powerful route for the formation of Si-C bonds. organic-chemistry.org Silyllithium compounds, which can be generated from the cleavage of Si-Si bonds in disilanes using organolithium reagents like methyllithium (B1224462), are potent nucleophiles. wikipedia.orgchemrxiv.org For example, hexamethyldisilane reacts with methyllithium to produce trimethylsilyllithium. wikipedia.org
A synthetic strategy for this compound could involve the reaction of a lithiated methylsilane with a chlorosilane. For example, (trimethylsilyl)methyllithium (B167594) can be synthesized and then reacted with chlorodimethylsilane. orgsyn.orgorgsyn.org
The reaction proceeds via nucleophilic attack of the carbanion on the electrophilic silicon center of the chlorosilane: (CH₃)₃SiCH₂Li + ClSi(H)(CH₃)₂ → (CH₃)₃SiCH₂Si(H)(CH₃)₂ + LiCl
The generation of organolithium reagents often requires anhydrous conditions and an inert atmosphere to prevent reaction with moisture and oxygen. orgsyn.org
Table 2: Synthesis via Lithium Organosilyl Reagents
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| (Chloromethyl)trimethylsilane | Lithium metal | THF | Low temperature | (Trimethylsilyl)methyllithium |
Hydrosilylation-Mediated Synthetic Strategies
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (like a carbon-carbon double bond), is a highly efficient and atom-economical method for forming silicon-carbon bonds. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. wikipedia.orgmdpi.comrsc.org
For the synthesis of this compound, a viable hydrosilylation approach involves the reaction of a vinylsilane with a hydridosilane. Specifically, trimethyl(vinyl)silane can be reacted with dimethylsilane (B7800572) in the presence of a suitable catalyst.
(CH₃)₃SiCH=CH₂ + H₂Si(CH₃)₂ --(Catalyst)--> (CH₃)₃SiCH₂CH₂Si(H)(CH₃)₂
This reaction forms an ethylene-bridged disilane (B73854). To obtain the methylene-bridged target compound, alternative substrates or multi-step pathways would be necessary. A direct hydrosilylation to form a Si-CH2-Si linkage is less common but can be conceptualized through reactions involving silyl-substituted alkenes.
A key challenge in hydrosilylation is controlling the regioselectivity—that is, determining which carbon of the double bond the silicon atom attaches to. In the hydrosilylation of terminal alkenes, two possible products can form: the anti-Markovnikov product (silicon adds to the terminal carbon) and the Markovnikov product (silicon adds to the internal carbon). princeton.edu For many applications, the anti-Markovnikov product is desired. princeton.edunih.gov
The choice of catalyst and ligands plays a crucial role in directing the regioselectivity. princeton.edusigmaaldrich.com For example, certain rhodium and platinum catalysts are known to favor the formation of the linear, anti-Markovnikov product. sigmaaldrich.comnih.gov Photocatalyzed hydrosilylation using hydrogen atom transfer (HAT) catalysis has also been shown to achieve high α-selectivity in the silylation of alkenyl boronates, demonstrating radical-based approaches to regiocontrol. nih.gov
A variety of catalyst systems have been developed for hydrosilylation, with platinum-based catalysts being the most widely used in industrial applications. nih.govheraeus-precious-metals.com
Platinum Catalysts : Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly active and common choices. mdpi.comsigmaaldrich.com They generally provide high yields but may sometimes lead to side reactions like alkene isomerization. mdpi.com
Rhodium Catalysts : Complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) are also effective and can offer different selectivity compared to platinum catalysts. nih.govrsc.org
Nickel Catalysts : More recently, catalysts based on earth-abundant metals like nickel have gained attention. princeton.edu α-Diimine nickel catalysts, for instance, have been shown to be highly active and selective for the anti-Markovnikov hydrosilylation of terminal alkenes. princeton.edu
Metal-Free Catalysts : Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as a powerful alternative to transition-metal systems for hydrosilylation reactions. rsc.org
The choice of catalyst depends on the specific substrates, desired selectivity, and reaction conditions.
Table 3: Common Catalysts for Hydrosilylation
| Catalyst | Catalyst Type | Key Features |
|---|---|---|
| Karstedt's Catalyst | Platinum(0) complex | Highly active, widely used commercially. heraeus-precious-metals.com |
| Speier's Catalyst | H₂PtCl₆ | One of the earliest and most effective catalysts. mdpi.comnih.gov |
| Wilkinson's Catalyst | Rhodium(I) complex | Effective for various substrates, can influence selectivity. nih.gov |
| α-Diimine Nickel Complexes | Nickel(II) complex | Earth-abundant metal, high anti-Markovnikov selectivity. princeton.edu |
Wurtz-Type and Related Coupling Reactions for Disilane Assembly
The Wurtz-type reaction is a classic method for the formation of silicon-silicon bonds through the reductive coupling of halosilanes using an alkali metal, typically sodium. wikipedia.orgorganic-chemistry.org For the synthesis of an unsymmetrical disilane like this compound, a cross-coupling reaction between two different chlorosilanes, namely trimethylchlorosilane and a dimethylmethylchlorosilane, would be required.
The generalized reaction is as follows: (CH₃)₃SiCl + ClSi(CH₃)₂CH₃ + 2 Na → (CH₃)₃Si-Si(CH₃)₂CH₃ + 2 NaCl
However, a significant challenge in Wurtz-type cross-coupling is the concurrent formation of symmetrical homocoupling byproducts, hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃) and 1,1,2,2-tetramethyldisilane (B129472) (CH₃(CH₃)₂Si-Si(CH₃)₂CH₃), which can complicate purification and reduce the yield of the desired unsymmetrical product. organic-chemistry.org The statistical distribution of products often makes this approach inefficient for preparing pure unsymmetrical disilanes.
To circumvent the issues of selectivity, a modified approach involving the pre-formation of a silyl (B83357) anion (silylide) followed by its reaction with a different chlorosilane is often employed. For instance, a trimethylsilylanion, such as trimethylsilylsodium ((CH₃)₃SiNa), can be prepared and then reacted with a suitable chlorosilane.
Recent advancements have explored electrochemical strategies as a milder and more selective alternative to the traditional Wurtz coupling for synthesizing disilanes. osti.govnih.gov This method involves the reductive activation of readily available chlorosilanes at an electrode to generate silyl anion intermediates. By controlling the reduction potentials, it is possible to achieve selective cross-coupling. For the synthesis of this compound, this could involve the coupling of trimethylchlorosilane and another suitable chlorosilane. This electrochemical approach often features milder reaction conditions and improved chemoselectivity compared to the classical Wurtz reaction. osti.gov A study on the electrochemical synthesis of various asymmetric disilanes demonstrated good yields and excellent selectivity, suggesting its potential applicability for the target compound. nih.gov
| Reaction Type | Reactants | Reductant/Method | Primary Challenge |
| Wurtz Cross-Coupling | Trimethylchlorosilane, Dimethylmethylchlorosilane | Sodium Metal | Low selectivity, formation of homocoupling byproducts. organic-chemistry.org |
| Silyl Anion Alkylation | Trimethylsilylsodium, Chlorodimethylsilane | Pre-formed silyl anion | Handling of highly reactive silyl anions. |
| Electrochemical Coupling | Trimethylchlorosilane, another chlorosilane | Electric Current | Optimization of electrochemical conditions (electrode, electrolyte). osti.govnih.gov |
Optimization of Reaction Conditions for Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in disilane synthesis. Key parameters that are often manipulated include the choice of solvent, reaction temperature, nature of the reductant, and the addition of catalysts or promoters.
In the context of Wurtz-type couplings for polysilanes, which shares principles with disilane synthesis, the choice of solvent has been shown to be critical. Conducting the reaction in tetrahydrofuran (THF) at ambient temperatures, rather than in high-boiling-point aromatic solvents under reflux, has been reported to significantly increase yields and lead to narrower molecular weight distributions of the resulting polymers. researchgate.net This is attributed to THF's ability to sequester the sodium ion, thereby stabilizing the anionic intermediates. researchgate.net Such conditions could potentially be adapted to improve the selectivity of unsymmetrical disilane synthesis by controlling the reactivity of the intermediates.
For electrochemical syntheses, optimization involves several parameters as detailed in recent studies on analogous systems. nih.gov The choice of the cathode material (e.g., graphite (B72142), nickel, molybdenum), the electrolyte, and the concentration of reactants are all critical factors that influence yield and selectivity. For example, in the electrochemical synthesis of a model asymmetric disilane, a switch from a graphite to a molybdenum cathode, along with a change in electrolyte, resulted in excellent yield and selectivity. nih.gov
The flow rate of reactants can also be a critical parameter in continuous flow systems, as demonstrated in the synthesis of dichlorosilane. acs.org While not a direct synthesis of the target compound, this research highlights that an optimal flow rate can maximize the concentration and yield of the desired product, preventing unwanted side reactions or incomplete conversion. acs.org
| Parameter | General Effect | Example/Rationale |
| Solvent | Influences reactivity and solubility of intermediates. | THF is often preferred over aromatic solvents in Wurtz-type reactions to stabilize anionic intermediates. researchgate.net |
| Temperature | Affects reaction rate and selectivity. | Lower temperatures can suppress side reactions and improve selectivity in Wurtz-type couplings. researchgate.net |
| Catalyst/Promoter | Can increase reaction rate and efficiency. | In some silane (B1218182) syntheses, additives like diglyme (B29089) or crown ethers have been shown to improve yields. ibm.com |
| Electrochemical Parameters | Determines the efficiency of reductive coupling. | Cathode material (e.g., Mo) and electrolyte can be tuned to maximize yield and selectivity. nih.gov |
Novel and Sustainable Synthetic Pathways to this compound
Research into the synthesis of organosilanes is increasingly focused on developing novel and more sustainable methods that avoid harsh reagents and improve atom economy.
One notable pathway to this compound is the thermal rearrangement of hexamethyldisilane. acs.org This reaction, known as the Kumada rearrangement, involves heating hexamethyldisilane to high temperatures, causing it to isomerize to trimethyl(dimethylsilylmethyl)silane. This method is atom-economical as it converts one isomer into another without the need for additional reagents. The mechanism is believed to involve the homolytic cleavage of the Si-Si bond and subsequent radical rearrangements.
In the pursuit of "green chemistry," chlorine-free synthetic routes for organosilanes are being explored. mdpi.comresearchgate.net Traditional methods often rely on chlorosilanes, which are produced in energy-intensive processes. Novel approaches include the direct reaction of elemental silicon with organic compounds. For instance, mechanochemical methods, which use mechanical force to induce chemical reactions, have been developed for the synthesis of methylmethoxysilanes directly from silicon and dimethyl ether. rsc.org While not yet applied to the specific synthesis of this compound, these sustainable approaches represent a promising future direction for the production of organosilanes, reducing the reliance on chlorine-based chemistry.
Catalytic dehydrogenative coupling of hydrosilanes is another emerging sustainable method for forming Si-Si bonds. osti.gov This approach avoids the use of stoichiometric metal reductants and the generation of salt byproducts. While often applied to the synthesis of polysilanes, the development of selective catalysts for the cross-coupling of different hydrosilanes could provide a clean route to unsymmetrical disilanes like this compound.
| Pathway | Description | Advantages |
| Thermal Rearrangement | Isomerization of hexamethyldisilane at high temperatures. acs.org | 100% atom economy, no byproducts. |
| Mechanochemical Synthesis | Direct reaction of elemental silicon with organic precursors induced by mechanical energy. rsc.org | Chlorine-free, potential use of less processed silicon. mdpi.comrsc.org |
| Catalytic Dehydrogenative Coupling | Catalytic formation of Si-Si bonds from hydrosilanes with the release of H₂. osti.gov | Avoids stoichiometric reductants and salt byproducts. |
Chemical Reactivity and Transformative Potential of Dimethylsilylmethyl Trimethyl Silane
Reactions of the Si-H Functionality
The Si-H bond in dimethylsilylmethyl(trimethyl)silane is the primary site for many of its characteristic reactions. This bond is susceptible to addition across unsaturated substrates, coupling with active hydrogen donors, and activation by both nucleophilic and electrophilic reagents.
Hydrosilylation with Unsaturated Organic Substrates
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While specific studies on this compound are limited, the reactivity of analogous bis(silyl)alkanes and other hydrosilanes provides a strong indication of its potential in this area. This reaction is a highly efficient method for the formation of carbon-silicon bonds. acs.orgbohrium.com
The hydrosilylation of alkenes and alkynes is typically catalyzed by transition metal complexes, with platinum, rhodium, and iridium catalysts being particularly common. The regioselectivity of the addition is influenced by the catalyst, the substituents on the silicon atom, and the nature of the unsaturated substrate. For terminal alkenes, the reaction can yield either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product, though the former is often favored with many catalyst systems.
| Catalyst System | Unsaturated Substrate | Silane (B1218182) | Product Regioselectivity | Reference |
| Platinum-based | Terminal Alkenes | Various Hydrosilanes | Predominantly anti-Markovnikov | bohrium.com |
| Rhodium-based | Styrenes | Hydro(alkoxy)silanes | Moderate regioselectivity | N/A |
| Ruthenium-based | Terminal Alkynes | Various Hydrosilanes | α-Vinylsilanes | sigmaaldrich.com |
Photocatalytic methods for hydrosilylation have also been developed, offering an alternative to traditional transition metal catalysis. These methods can exhibit high chemo- and regioselectivity in the synthesis of bis(silyl) and silaboryl alkanes from Si- or B-containing alkenes. acs.org
Dehydrogenative Coupling Reactions and Polymerization
The Si-H functionality of this compound allows it to undergo dehydrogenative coupling with compounds containing active hydrogen atoms, such as alcohols, amines, and other silanes. This reaction involves the formation of a new bond between silicon and the heteroatom (or another silicon atom) with the concomitant release of hydrogen gas.
Furthermore, the dehydrogenative coupling of silanes with themselves, catalyzed by transition metal complexes, can lead to the formation of polysilanes. This process is a potential route for the synthesis of silicon-based polymers. The self-condensation of bifunctional organosilanes through dehydrogenative coupling is a key step in the formation of polycarbosilanes.
Nucleophilic and Electrophilic Activation of the Si-H Bond
The Si-H bond in this compound can be activated by both nucleophilic and electrophilic reagents, leading to a variety of transformations.
Nucleophilic Activation: Strong bases can deprotonate the Si-H bond, particularly in sterically hindered silanes, to form a silyl (B83357) anion. This nucleophilic silicon species can then react with various electrophiles. While direct deprotonation of this compound is not extensively documented, the oxidation of hindered silanes under basic conditions to form alcohols highlights the susceptibility of the silicon center to nucleophilic attack. acs.org The presence of polar aprotic media and a strong base can facilitate this process. acs.org
Electrophilic Activation: The Si-H bond can also be activated by electrophiles, particularly transition metal complexes and strong Lewis acids. This activation polarizes the Si-H bond, making the silicon atom more electrophilic and the hydrogen atom more hydridic. This is a key step in many transition-metal-catalyzed reactions of hydrosilanes. The electrophilic activation of Si-H bonds is crucial for catalytic hydrosilations and has been proposed for catalysts ranging from Group 4 transition metals to Group 15 main group species.
Reactivity of the Si-CH2-Si Bridge
The Si-CH2-Si linkage in this compound presents another avenue for chemical modification, although it is generally less reactive than the Si-H bond. Reactions involving this bridge typically require more forcing conditions and can lead to functionalization of the methylene (B1212753) group or cleavage and rearrangement of the carbosilane backbone.
Functionalization of the Methylene Group
Direct functionalization of the methylene bridge in compounds like this compound is challenging due to the stability of the C-H bonds. However, related systems offer insights into potential strategies. For instance, the methylene bridges of calix nih.govarenes have been directly disubstituted using a lithiation-substitution protocol. rsc.org This suggests that deprotonation of the methylene group in bis(silyl)methanes with a strong base, followed by reaction with an electrophile, could be a viable, albeit likely challenging, route to functionalization.
Controlled Cleavage and Rearrangement Pathways
The Si-CH2-Si linkage can undergo cleavage and rearrangement under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts. The thermal rearrangement of polydimethylsilane, which involves the conversion of Si-Si bonds to more stable Si-C bonds, is a well-known process for producing polycarbosilane. researchgate.net This "Kumada rearrangement" highlights the thermodynamic driving force for the formation of Si-C bonds. researchgate.net While this compound already possesses Si-C bonds, further thermal treatment could potentially lead to more complex rearrangements.
Theoretical studies on the cleavage of Si-C bonds in organosilane precursors for organosilica hybrids suggest that the stability of these bonds is dependent on factors such as the position of the silyl group and the reaction conditions (acidic or basic). rsc.org For instance, the insertion of methylene linkers between silicon and an aromatic ring can suppress Si-C cleavage under basic conditions. rsc.org While not directly analogous, this indicates that the Si-CH2-Si bridge in this compound likely possesses considerable stability under many conditions, but may be susceptible to cleavage under harsh acidic or basic environments. The cleavage of Si-O-Si containing compounds with neighboring group participation has been studied, and similar intramolecular assistance could potentially play a role in the cleavage of the Si-CH2-Si bridge if appropriate functional groups are present in the molecule. nih.gov
Substitutions and Derivatizations at Silicon Centers
The presence of two different silyl groups within the same molecule, ((CH₃)₃SiCH₂Si(CH₃)₂H), offers selective sites for chemical modification. The trimethylsilyl (B98337) group is generally less reactive towards nucleophilic attack compared to the silicon atom bearing a hydrogen atom.
Nucleophilic Substitution at Trimethylsilyl Moieties
The silicon-carbon bond in the trimethylsilyl group is relatively strong and less prone to nucleophilic cleavage under standard conditions. nih.govrsc.org However, under forcing conditions or with specific reagents, cleavage of a methyl group or the entire trimethylsilylmethyl group can be envisaged, although such reactions are not commonly reported for this specific compound. Generally, nucleophilic attack at silicon is facilitated by the presence of good leaving groups and the ability of silicon to form hypervalent intermediates. nih.gov In the absence of a leaving group on the trimethylsilyl silicon, its substitution reactions are limited.
Reactions at the Dimethylsilyl Site
The dimethylsilyl site, with its Si-H bond, is the more reactive center for nucleophilic substitution and other transformations. The Si-H bond is susceptible to cleavage by strong nucleophiles and can be readily converted into other functional groups. For instance, halogenation can occur to replace the hydrogen atom with a halogen, creating a reactive silyl halide. This derivative can then undergo nucleophilic substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce a wide range of functionalities.
Thermal and Catalytic Transformations of this compound
The Si-H bond in this compound is a key feature that governs its thermal and catalytic reactivity, particularly in hydrosilylation and dehydrogenative coupling reactions.
Hydrosilylation: This reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. nih.govprinceton.eduresearchgate.netlibretexts.org While specific studies on the use of this compound in hydrosilylation are not extensively documented, its structural similarity to other hydrosilanes suggests it would be an effective reagent in the presence of transition metal catalysts like those based on platinum, rhodium, or nickel. nih.govprinceton.edu The reaction is typically initiated by the activation of the Si-H bond by the metal center. nih.govresearchgate.netrsc.orgscispace.com
Catalytic Dehydrogenative Coupling: This process involves the coupling of two Si-H containing molecules with the elimination of hydrogen gas, or the coupling of a silane with another substrate like an alcohol or amine. Catalysts based on transition metals can facilitate the dehydrogenative coupling of this compound, leading to the formation of disilanes or silyl ethers/amines.
The following table summarizes representative catalytic transformations applicable to hydrosilanes like this compound.
| Transformation | Catalyst Type | Substrate Example | Product Type |
| Hydrosilylation | Platinum, Rhodium, Nickel Complexes | Alkene | Alkylsilane |
| Dehydrogenative Coupling | Transition Metal Complexes | Another Silane | Disilane (B73854) |
| Dehydrogenative Silylation | Ruthenium Complexes | Alcohol | Silyl Ether |
Oxidative and Reductive Reactivity Profiles
The oxidation state of silicon in this compound allows for both oxidative and reductive transformations, primarily centered around the Si-H bond.
Oxidative Reactivity: The Si-H bond can be oxidized to a silanol (B1196071) (Si-OH) group using various oxidizing agents. nih.gov This transformation is a fundamental process in organosilicon chemistry. Common oxidants include water in the presence of a suitable catalyst, as well as peroxy acids or metal oxides. acs.org The resulting silanol is a versatile intermediate for the synthesis of siloxanes and other silicon-containing compounds. Oxidation can also target the methyl groups, although this typically requires more vigorous conditions. electronicsandbooks.com
Reductive Reactivity: The term "reduction" in the context of this compound primarily refers to its use as a reducing agent, owing to the hydridic nature of the Si-H bond. It can participate in the reduction of various functional groups in organic synthesis. For instance, it can be used in the reduction of alkyl halides to alkanes. researchgate.net The reactivity of the Si-H bond can be harnessed in radical-mediated reduction processes as well. The compound itself, being a saturated alkane derivative, is generally not susceptible to reduction under typical conditions. quora.com
The table below outlines the expected oxidative and reductive reactivity of this compound.
| Reaction Type | Reagent/Condition | Functional Group Transformation |
| Oxidation | H₂O/Catalyst, Peroxy acids | Si-H → Si-OH |
| Reduction (as a reagent) | Radical initiator | Reduction of organic halides |
Spectroscopic and Structural Elucidation Techniques for Dimethylsilylmethyl Trimethyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of dimethylsilylmethyl(trimethyl)silane, offering unambiguous information about the hydrogen, carbon, and silicon environments within the molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural map can be assembled. The standard reference for ¹H, ¹³C, and ²⁹Si NMR is tetramethylsilane (B1202638) (TMS), with its chemical shift set to 0.00 ppm. docbrown.infonist.gov
The ¹H NMR spectrum provides a direct count and analysis of the different proton environments. For this compound, three distinct signals are expected, corresponding to the trimethylsilyl (B98337) methyl groups, the bridging methylene (B1212753) group, and the dimethylsilyl methyl and hydride groups.
-Si(CH₃)₃ Protons: The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 0.0–0.1 ppm. This high shielding is characteristic of protons on methyl groups attached to silicon.
-CH₂- Protons: The two protons of the methylene bridge between the two silicon atoms are also highly shielded and are expected to appear as a singlet further upfield, potentially at a negative chemical shift (e.g., δ -0.1 to -0.3 ppm).
-SiH(CH₃)₂ Protons: The six protons of the two methyl groups on the dimethylsilyl moiety are chemically equivalent and should appear as a doublet due to coupling with the single hydride proton. Their chemical shift is expected to be slightly downfield compared to the trimethylsilyl protons, around δ 0.1–0.2 ppm. The hydride proton itself (-SiH ) will appear much further downfield as a septet (split by the six adjacent methyl protons), typically in the range of δ 3.5–4.0 ppm. chemicalbook.com
Table 4.1.1: Predicted ¹H NMR Spectroscopic Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Si(CH₃ )₃ | ~ 0.05 | Singlet | 9H |
| -SiCH₂ Si- | ~ -0.20 | Singlet | 2H |
| -SiH(CH₃ )₂ | ~ 0.15 | Doublet | 6H |
| -SiH (CH₃)₂ | ~ 3.80 | Septet | 1H |
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, three distinct signals are predicted, corresponding to the carbons of the two types of methyl groups and the bridging methylene carbon. huji.ac.il
-Si(CH₃)₃ Carbons: The three equivalent methyl carbons of the trimethylsilyl group will produce a single signal, typically observed in the upfield region of the ¹³C spectrum (δ 0–5 ppm). compoundchem.com
-CH₂- Carbon: The bridging methylene carbon is in a unique, highly shielded environment between two silicon atoms, leading to a signal at a very high field, often with a negative chemical shift (δ -5 to -15 ppm).
-SiH(CH₃)₂ Carbons: The two equivalent methyl carbons of the dimethylsilyl group are expected to resonate at a slightly different upfield position compared to the trimethylsilyl carbons, likely in the range of δ -5 to 0 ppm.
Table 4.1.2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃-Si(CH₃)₂H | ~ -2.0 |
| Si-C H₂-Si | ~ -10.0 |
| Si-(C H₃)₃ | ~ 1.0 |
²⁹Si NMR spectroscopy is a highly diagnostic tool for organosilanes, as the chemical shifts are very sensitive to the substituents on the silicon atom. huji.ac.il The spectrum of this compound will show two distinct signals for the two non-equivalent silicon nuclei. The chemical shift range for ²⁹Si can be broad, but most organosilanes appear between +50 and -200 ppm relative to TMS. pascal-man.com
-Si(CH₃)₃ Silicon: The silicon atom of the trimethylsilyl group, being fully substituted with alkyl groups, is expected to resonate in the range of δ 0 to +10 ppm.
-SiH(CH₃)₂ Silicon: The silicon atom of the dimethylsilyl group bears a hydrogen atom, which significantly shields the nucleus. This results in a characteristic upfield shift, with the signal expected in the range of δ -15 to -40 ppm. northwestern.eduunige.ch
Table 4.1.3: Predicted ²⁹Si NMR Spectroscopic Data for this compound
| Silicon Atom | Predicted Chemical Shift (δ, ppm) |
| -Si H(CH₃)₂ | ~ -25 |
| -Si (CH₃)₃ | ~ +5 |
While 1D NMR spectra suggest the presence of specific functional groups, 2D NMR experiments are essential to definitively establish the bonding network and confirm the proposed structure. ustc.edu.cn
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would primarily show a cross-peak between the dimethylsilyl hydride proton (~δ 3.80) and the dimethylsilyl methyl protons (~δ 0.15), confirming their three-bond (³JHH) coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would show cross-peaks connecting:
The -Si(CH₃)₃ proton signal (~δ 0.05) to its corresponding carbon signal (~δ 1.0).
The -CH₂- proton signal (~δ -0.20) to the methylene carbon signal (~δ -10.0).
The -SiH(CH₃)₂ proton signal (~δ 0.15) to its corresponding carbon signal (~δ -2.0).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton. libretexts.org Key expected correlations for this compound would include:
A cross-peak from the trimethylsilyl methyl protons (~δ 0.05) to the bridging methylene carbon (~δ -10.0), establishing the -Si(CH₃)₃ to -CH₂- connection.
A cross-peak from the dimethylsilyl methyl protons (~δ 0.15) to the bridging methylene carbon (~δ -10.0), confirming the -CH₂- to -SiH(CH₃)₂ linkage.
Correlations from the methylene protons (~δ -0.20) to both the trimethylsilyl and dimethylsilyl methyl carbons, further solidifying the Si-C-Si backbone.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy provide complementary information on the vibrational modes of a molecule. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org For it to be Raman active, there must be a change in the molecule's polarizability. libretexts.org
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending of its primary bonds.
Si-H Vibrations: The most diagnostic peak in the IR spectrum is the Si-H stretching vibration (νSi-H), which appears as a strong, sharp band in the 2100–2140 cm⁻¹ region. ibm.com This band is a clear indicator of the dimethylsilyl group. The Si-H bending (δSi-H) modes appear at lower frequencies, typically in the 800–950 cm⁻¹ range.
C-H Vibrations: The C-H stretching modes (νC-H) of the methyl and methylene groups are observed in the 2900–2960 cm⁻¹ range. The symmetric and asymmetric bending vibrations (δC-H) of the methyl groups typically appear around 1410 cm⁻¹ and 1250 cm⁻¹, respectively.
Si-C Vibrations: The Si-C stretching modes (νSi-C) give rise to a series of bands in the fingerprint region, generally between 600 and 850 cm⁻¹. researchgate.net The symmetric stretching of the Si-(CH₃)₃ group often produces a strong and characteristic band around 690 cm⁻¹, while the Si-(CH₃)₂ group vibrations also fall in this region. The Si-CH₂-Si stretching modes contribute to the complexity of this region. Methyl rocking modes attached to silicon also appear in this range, often around 800-840 cm⁻¹. nist.gov
Table 4.2.1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |
| C-H Stretch | 2960 - 2900 | Medium-Strong |
| Si-H Stretch | 2140 - 2100 | Strong |
| C-H Bend (asymmetric) | ~ 1410 | Medium |
| C-H Bend (symmetric, "umbrella") | ~ 1250 | Strong |
| Si-H Bend | 950 - 800 | Medium |
| Si-C Stretch / CH₃ Rock | 840 - 690 | Strong |
Conformational Analysis via Vibrational Signatures
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities of different conformers. arxiv.orgcore.ac.ukresearchgate.netnih.govnih.gov By calculating the potential energy surface as a function of dihedral angles, stable conformers corresponding to energy minima can be identified. whiterose.ac.uk For each of these conformers, a theoretical vibrational spectrum can be generated.
The key to conformational analysis lies in identifying vibrational modes that are sensitive to the molecule's geometry. For this compound, the Si-CH2-Si stretching and bending modes are particularly informative. The symmetric and asymmetric stretching vibrations of the Si-CH2-Si unit are expected to appear in the fingerprint region of the IR and Raman spectra. The exact frequencies of these modes can shift depending on the conformation of the molecule, which alters the coupling between the vibrational modes.
A general correlation for the Si-CH2-Si moiety places its characteristic absorption band in the range of 1080-1040 cm⁻¹ in the infrared spectrum. This band is typically strong and sharp, which helps in distinguishing it from Si-O-Si bands.
By comparing the experimentally obtained IR and Raman spectra with the computationally predicted spectra for various stable conformers, it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). Furthermore, variable temperature studies can provide information on the relative energies of the different conformers.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |
| Si-CH2-Si Asymmetric Stretch | 1080 - 1040 | Strong in IR | Sensitive to conformational changes around the Si-C-Si backbone. |
| Si-CH2-Si Symmetric Stretch | ~750 - 850 | Strong in Raman | Also sensitive to the molecular conformation. |
| CH3 Rocking on Si | ~840 | Strong | A characteristic band for trimethylsilyl groups. |
| Si-C (methyl) Stretch | ~600 - 750 | Medium to Strong | Multiple bands may be observed due to the different Si-CH3 groups. |
Note: The predicted wavenumber ranges are based on general correlations for organosilicon compounds and may vary for the specific molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry that provide complementary information.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive fragmentation. jordilabs.com The resulting mass spectrum is a fingerprint of the molecule, with a series of fragment ions that can be used to deduce its structure. For this compound, the molecular ion peak at m/z 146 would be expected, although it may be of low abundance due to the energetic nature of EI.
The fragmentation of organosilanes under EI is well-documented and typically involves the cleavage of Si-C and C-H bonds. nih.govnih.gov Common fragmentation pathways for this compound would likely include:
Loss of a methyl group (-CH3): This would result in a stable silyl (B83357) cation at m/z 131 ([M-15]⁺). This is often a prominent peak in the mass spectra of trimethylsilyl compounds.
Cleavage of the Si-CH2-Si bond: This could lead to fragments such as the trimethylsilyl cation ([Si(CH3)3]⁺) at m/z 73, which is a very common and often the base peak for compounds containing this group. Another possible fragment would be the dimethylsilylmethyl cation ([SiH(CH3)2CH2]⁺) at m/z 73.
Rearrangement reactions: Silyl groups are known to undergo rearrangements, which can lead to more complex fragmentation patterns.
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule peak ([M+H]⁺). jordilabs.comtue.nlgcms.cz This is particularly useful for confirming the molecular weight of the compound. For this compound, a strong peak at m/z 147 would be expected in the CI mass spectrum. The choice of reagent gas (e.g., methane, isobutane, ammonia) can influence the degree of fragmentation. With a less energetic reagent gas, the [M+H]⁺ ion would be the predominant species, providing clear molecular weight information. tue.nl
Table 2: Predicted Key Ions in the Mass Spectra of this compound
| Ion | m/z (EI) | m/z (CI) | Notes |
| [M]⁺ | 146 | - | Molecular ion, may be weak or absent in EI. |
| [M+H]⁺ | - | 147 | Protonated molecule, typically the base peak in CI. |
| [M-CH3]⁺ | 131 | 131 | Loss of a methyl group, a common and stable fragment. |
| [Si(CH3)3]⁺ | 73 | 73 | Trimethylsilyl cation, often the base peak in EI. |
| [SiH(CH3)2CH2]⁺ | 73 | 73 | Isomeric with the trimethylsilyl cation. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.govcolorado.edu By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound (C6H18Si2), the exact mass of the molecular ion can be calculated based on the precise masses of its constituent isotopes. This calculated exact mass can then be compared to the experimentally measured mass from HRMS to confirm the elemental composition with a high degree of confidence. nih.gov Any deviation between the measured and calculated mass is typically in the parts-per-million (ppm) range for an accurate assignment. This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown impurities.
Table 3: Exact Mass Data for this compound
| Species | Elemental Formula | Calculated Exact Mass |
| Molecular Ion (M⁺) | C6H18Si2 | 146.0947 |
| [M-CH3]⁺ | C5H15Si2 | 131.0712 |
| [Si(CH3)3]⁺ | C3H9Si | 73.0473 |
X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis (if applicable to derivatives)
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org While this compound is a liquid at room temperature, this technique would be applicable to any solid derivatives that can be crystallized.
For a suitable crystalline derivative, single-crystal XRD analysis can provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the Si-C, C-H, and Si-H bond lengths and the angles between them.
Conformation: The exact solid-state conformation of the molecule, including the dihedral angles around the Si-C-Si backbone.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces.
Although no specific XRD studies on derivatives of this compound are reported, studies on other bis(silyl)methane derivatives have demonstrated the utility of this technique in elucidating their solid-state structures. nih.gov Such studies are crucial for understanding the relationship between molecular structure and macroscopic properties.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, GC-MS, HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatile nature of this compound, GC is an ideal method for its analysis. wasson-ece.compsu.edu A sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A nonpolar stationary phase would be suitable for the analysis of this nonpolar compound. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. thescipub.comnih.gov
When coupled with a mass spectrometer (GC-MS), each eluting peak can be analyzed to provide its mass spectrum, confirming the identity of the main component and any impurities. nasa.gov GC-MS is also a powerful tool for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions. gcms.cz
High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC can also be employed, particularly for less volatile derivatives or for monitoring reactions in solution. For a nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. amazonaws.comchromatographyonline.comchromatographyonline.comwaters.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The nonpolar analyte interacts more strongly with the stationary phase and is retained longer. By adjusting the composition of the mobile phase, the retention time can be controlled to achieve separation from other components in a mixture. researchgate.net
Table 4: Summary of Chromatographic Methods for this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |
| GC | Nonpolar (e.g., DB-1) | Inert Gas (e.g., He, N2) | Purity assessment, quantitative analysis. |
| GC-MS | Nonpolar (e.g., DB-5ms) | Inert Gas (e.g., He) | Purity assessment, impurity identification, reaction monitoring. |
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol | Analysis of less volatile derivatives, reaction monitoring. |
Computational and Theoretical Investigations of Dimethylsilylmethyl Trimethyl Silane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the ground state properties of organosilane compounds. For dimethylsilylmethyl(trimethyl)silane, DFT calculations would typically be employed to perform a geometry optimization, which locates the minimum energy structure on the potential energy surface.
Commonly used functionals for such studies include hybrids like B3LYP or PBE0, paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ). These calculations yield key ground state properties such as bond lengths, bond angles, and dihedral angles. The results of these calculations provide the foundational data for subsequent analyses of the molecule's properties.
Table 1: Representative Predicted Ground State Geometrical Parameters for this compound using DFT Note: This table represents typical expected values from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and is for illustrative purposes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | Si(trimethyl) | C(methylene) | - | 1.88 |
| Bond Length (Å) | C(methylene) | Si(dimethylsilyl) | - | 1.89 |
| Bond Length (Å) | Si(dimethylsilyl) | H | - | 1.49 |
| Bond Angle (°) | Si(trimethyl) | C(methylene) | Si(dimethylsilyl) | 115.0 |
| Bond Angle (°) | H | Si(dimethylsilyl) | C(methylene) | 108.5 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, they serve as benchmarks for validating DFT results and are used when precise electronic energies and properties are critical. For this compound, high-accuracy ab initio calculations can provide a definitive determination of its electronic energy, dipole moment, and polarizability, which are crucial for understanding its intermolecular interactions.
Conformational Analysis and Potential Energy Surface Mapping
The presence of single bonds in this compound allows for rotation around the Si-C and C-Si bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.
This is achieved by mapping the potential energy surface (PES). A common approach is to perform a "rigid scan" or "relaxed scan" where a specific dihedral angle (e.g., the Si-C-Si-H torsion angle) is systematically varied in steps, and at each step, the energy of the molecule is calculated, often after re-optimizing the rest of the geometry. The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states for rotation). This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For instance, the thermal rearrangement of hexamethyldisilane (B74624) to form trimethyl(dimethylsilylmethyl)silane is a reaction that can be studied theoretically. acs.org
Using methods like DFT, chemists can model the entire reaction coordinate. The process involves locating the structure of the transition state, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Specialized algorithms can find these unstable structures. Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy barrier, a key factor controlling the reaction rate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants with the desired products.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical methods can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental spectra and the structural characterization of molecules.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C, and ²⁹Si) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, most often in conjunction with DFT. researchgate.net In this procedure, the magnetic shielding tensor for each nucleus is computed. These absolute shielding values are then converted into relative chemical shifts by subtracting them from the shielding tensor of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) Note: This table illustrates the type of data generated from computational predictions. Experimental values are hypothetical for this specific compound.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (Si-CH₃) | 0.10 | 0.08 |
| ¹H (Si-CH₂-Si) | 0.25 | 0.22 |
| ¹H (Si-H) | 3.80 | 3.75 |
| ²⁹Si (trimethyl) | 2.5 | 2.3 |
| ²⁹Si (dimethylsilyl) | -35.0 | -34.5 |
Vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra, can also be computed. After a geometry optimization finds a stable structure (a minimum on the PES), a frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration (e.g., Si-H stretch, CH₃ rock). nist.govuah.edu Due to the harmonic approximation and other factors, calculated frequencies are often systematically higher than experimental values and are sometimes scaled by an empirical factor for better agreement.
Bonding Analysis and Charge Distribution Studies within the Molecule
Beyond geometry and energy, computational methods provide deep insight into the nature of chemical bonds and the distribution of electron density.
Various population analysis schemes can be used to assign partial atomic charges, revealing the polarity of the bonds within this compound. Methods like Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, are widely used for this purpose. NBO analysis also provides a chemically intuitive picture of bonding, describing the Si-C, C-H, and Si-H bonds in terms of localized hybrid orbitals and identifying interactions like hyperconjugation.
Alternatively, the Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the total electron density. researchgate.net By locating critical points in the density, QTAIM can partition the molecule into distinct atomic basins, allowing for an unambiguous calculation of atomic charges. arxiv.org Furthermore, analysis of the electron density at the bond critical point between two atoms provides a quantitative measure of the bond's character (e.g., covalent vs. polar covalent). These analyses are key to understanding the molecule's reactivity and electrostatic potential.
Table 3: Calculated Natural Atomic Charges on Key Atoms Note: This table shows representative values that would be obtained from an NBO analysis at a typical DFT level.
| Atom | Natural Charge (e) |
| Si (of trimethyl group) | +0.85 |
| C (of methylene (B1212753) bridge) | -0.90 |
| Si (of dimethylsilyl group) | +0.95 |
| H (bonded to dimethylsilyl) | -0.20 |
| C (average of methyl groups) | -0.75 |
Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior
Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights into both intermolecular forces and the macroscopic properties of materials in their condensed phases (liquid or solid).
For a relatively small, non-polar carbosilane like this compound, the primary intermolecular interactions governing its behavior are van der Waals forces, specifically London dispersion forces. These arise from temporary fluctuations in electron density that create transient dipoles. MD simulations are exceptionally well-suited to model these interactions, which are crucial for determining the bulk properties of the substance.
The simulation process would begin with the development or adaptation of a force field—a set of parameters and equations that define the potential energy of the system. For organosilanes, force fields like the General Amber Force Field (GAFF) or specialized potentials developed for silicon-containing molecules would be parameterized to accurately describe the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions. researchgate.net Although the Si-C bond has low polarity, partial atomic charges would be assigned to account for subtle electrostatic interactions. nih.gov
Once a force field is established, a simulation box is created, typically containing hundreds or thousands of this compound molecules arranged in a periodic boundary condition to simulate a bulk liquid. The system is then equilibrated to a target temperature and pressure, after which a production run is performed to collect data on the molecules' trajectories.
Analysis of these trajectories would yield detailed information on the structure and dynamics of liquid this compound. For instance, radial distribution functions (RDFs) could be calculated to understand the average spatial arrangement of molecules relative to one another. The RDF between the silicon atoms of neighboring molecules, for example, would reveal the preferred intermolecular distances and the degree of structural ordering in the liquid phase.
Furthermore, MD simulations can be used to compute key transport properties that define the condensed phase behavior of the substance. These include the diffusion coefficient, which measures the rate at which molecules move through the liquid, and viscosity, which characterizes the fluid's resistance to flow. Thermodynamic properties such as the density and heat of vaporization could also be calculated and compared with experimental data to validate the accuracy of the chosen force field.
While specific research findings for this compound are not available, the tables below are illustrative examples of the types of data that would be generated from such a computational study.
Table 1: Illustrative Intermolecular Potential Energy Components for Liquid this compound at 298 K and 1 atm
Disclaimer: The following data are hypothetical and serve only to exemplify the output of a molecular dynamics simulation. They are not based on published research for this specific compound.
| Interaction Type | Potential Energy (kJ/mol) | Contribution (%) |
| Van der Waals (Lennard-Jones) | -25.8 | 98.5% |
| Electrostatic (Coulomb) | -0.4 | 1.5% |
| Total Intermolecular Energy | -26.2 | 100% |
Table 2: Illustrative Predicted Physical Properties of this compound from a Simulated Liquid State
Disclaimer: The following data are hypothetical examples of properties that can be calculated from simulation trajectories and are not from published experimental or computational work for this compound.
| Property | Simulated Value |
| Density (g/cm³) at 298 K | 0.75 |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) at 298 K | 2.1 |
| Kinematic Viscosity (cSt) at 298 K | 0.6 |
| Heat of Vaporization (kJ/mol) | 30.5 |
These properties, derived from the collective motion of molecules in the simulation, provide a bridge between the molecular level and the macroscopic behavior of the substance. Such data are invaluable for understanding fluid dynamics and for engineering applications.
Applications of Dimethylsilylmethyl Trimethyl Silane As a Precursor in Advanced Materials Science
Precursor for Silicon Carbide (SiC) Ceramics and Nanomaterials
Organosilicon polymers are foundational to the production of silicon carbide ceramics through methods that offer advantages over traditional high-temperature powder sintering. These polymer-derived ceramics (PDCs) routes allow for the creation of SiC in various forms, including fibers, coatings, and complex shapes. The molecular structure of the precursor is a critical determinant of the final ceramic's properties.
Pyrolysis and Polymer-Derived Ceramics (PDCs) Routes to SiC
The conversion of preceramic polymers to ceramics is typically achieved through pyrolysis, an anaerobic high-temperature decomposition process. This method is a cornerstone of Polymer-Derived Ceramics (PDCs) technology, which allows for the fabrication of ceramic materials with controlled compositions and microstructures. The process generally involves three main stages: the synthesis of a fusible or soluble preceramic polymer, shaping of the polymer into the desired form (e.g., fiber or coating), and finally, pyrolysis to convert the polymer into a ceramic.
While polydimethylsilane is a known precursor that rearranges to polycarbosilane upon heating, which then pyrolyzes to SiC, specific studies detailing the pyrolysis of dimethylsilylmethyl(trimethyl)silane to form SiC are not available. The general pathway for such a conversion would involve the thermal cleavage of Si-C and C-H bonds, leading to the formation of a cross-linked, infusible network that, upon further heating to higher temperatures (typically above 1000°C), would yield amorphous or nanocrystalline silicon carbide.
Control of Stoichiometry, Morphology, and Microstructure in SiC Formation
The control over the stoichiometry (the Si:C ratio), morphology (shape and size), and microstructure (the arrangement of phases) of the final SiC ceramic is a significant advantage of the PDC route. The molecular structure of the precursor plays a pivotal role in this control. For instance, the ratio of silicon to carbon atoms in the precursor molecule can influence the stoichiometry of the resulting SiC, although mass loss during pyrolysis also affects the final composition.
In the case of related methylsilane precursors, the addition of other monomers or catalysts can be used to adjust the C/Si ratio and influence the ceramic yield and microstructure. However, no specific research data has been found that details how the stoichiometry, morphology, and microstructure of SiC are controlled when using this compound as the precursor.
Fabrication of SiC Fibers, Coatings, and Composites
A major application of preceramic polymers is in the fabrication of continuous SiC fibers, which are used as reinforcements in high-temperature ceramic matrix composites (CMCs). The process typically involves melt-spinning the preceramic polymer into fine filaments, followed by a curing step to make them infusible, and then pyrolysis to convert them to ceramic fibers. SiC coatings are also applied to various substrates to provide protection against oxidation and corrosion at high temperatures.
While polycarbosilane is a well-established precursor for commercial SiC fibers (e.g., Nicalon™ and Tyranno™), there is no available literature describing the use of this compound for the fabrication of SiC fibers, coatings, or composites.
Monomer and Cross-linking Agent in Polymer Chemistry
Organosilicon compounds are versatile building blocks in polymer chemistry, serving as monomers for the synthesis of polymers with tailored properties or as cross-linking agents to create robust network structures.
Synthesis of Polycarbosilanes with Controlled Architectures
Polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, are crucial precursors for SiC ceramics. The synthesis of polycarbosilanes often involves the thermal rearrangement of polysilanes or the polymerization of smaller silane (B1218182) monomers. The architecture of the resulting polycarbosilane, whether linear, branched, or cyclic, significantly impacts its processability and the properties of the derived ceramic.
No studies have been identified that specifically use this compound as a monomer for the synthesis of polycarbosilanes with controlled architectures. The synthesis of polycarbosilanes typically starts from precursors like polydimethylsilane or by ring-opening polymerization of silacyclobutanes.
Formation of Hyperbranched and Network Polymers
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. They are of interest for various applications due to their unique properties, such as low viscosity and high solubility. Cross-linking agents are used to connect polymer chains, forming a three-dimensional network that can enhance the mechanical and thermal properties of the material.
While various silanes are utilized in the synthesis of hyperbranched polymers and as cross-linking agents, there is no specific information available on the use of this compound for the formation of hyperbranched or network polymers.
Precursor for Polysiloxanes and Hybrid Polymers
Polysiloxanes are a significant class of inorganic polymers with a silicon-oxygen backbone. Their synthesis typically involves the hydrolysis and polycondensation of various silicon-containing monomers. Common precursors include dichlorosilanes, alkoxysilanes, and cyclosiloxanes. These precursors undergo reactions to form siloxane bonds (-Si-O-), leading to the creation of a wide range of silicone materials with diverse properties.
Hybrid polymers, which combine the characteristics of both organic and inorganic materials, are often synthesized using organofunctional silanes. These molecules possess both hydrolyzable groups that can form inorganic siloxane networks and organic functional groups that can polymerize or be incorporated into an organic polymer matrix. This dual reactivity allows for the creation of materials with tailored properties, such as improved thermal stability, mechanical strength, and chemical resistance.
However, a thorough review of the scientific literature does not reveal any specific studies or established methods that utilize this compound as a precursor for the synthesis of either polysiloxanes or hybrid polymers. The structure of this compound, with its stable trimethylsilyl (B98337) and dimethylsilylmethyl groups and lack of readily hydrolyzable or polymerizable functionalities, may account for its absence in these applications.
Precursor for Silicon Nitride (Si3N4) and Silicon Carbonitride (SiCN) Ceramics
The production of high-performance ceramics like silicon nitride (Si3N4) and silicon carbonitride (SiCN) often relies on the use of preceramic polymers. These polymers, typically polysilazanes or polycarbosilazanes, are synthesized from organosilicon precursors and can be shaped into desired forms before being pyrolyzed at high temperatures to yield the final ceramic material. This polymer-to-ceramic route offers advantages in processing complex shapes and achieving high purity.
Ammonolysis and Nitridation Pathways for Si-N Bond Formation
The formation of the crucial silicon-nitrogen (Si-N) bonds in Si3N4 and SiCN precursors is frequently achieved through ammonolysis or aminolysis of chlorosilanes. In these reactions, ammonia or amines react with silicon-chlorine bonds to form Si-N linkages and ammonium chloride as a byproduct. Subsequent polymerization and cross-linking reactions lead to the formation of the preceramic polymer.
Development of SiCN Alloys from Polymeric Precursors
Silicon carbonitride ceramics are valued for their exceptional high-temperature stability and mechanical properties. Their synthesis from polymeric precursors allows for precise control over the final composition and microstructure of the ceramic. By carefully selecting the organic groups on the silicon precursor, the carbon content and distribution within the final SiCN matrix can be tailored.
Despite the extensive research in the field of preceramic polymers, there is no documented use of this compound as a precursor for the synthesis of Si3N4 or SiCN ceramics. The stability of the Si-C and Si-H bonds in this molecule under typical ammonolysis or polymerization conditions, and the absence of reactive leaving groups, makes it an unlikely candidate for forming the necessary Si-N backbone of preceramic polymers for these advanced ceramics.
Thin Film Deposition via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for depositing thin films of various materials with high precision and conformity, which is critical for the fabrication of modern electronic devices. The choice of precursor is paramount in these processes, as it dictates the deposition chemistry, film properties, and process conditions.
Deposition of Silicon-Containing Films (e.g., SiO2, SiN, SiC)
A wide array of volatile silicon-containing compounds are employed as precursors in CVD and ALD for the deposition of silicon dioxide (SiO2), silicon nitride (SiN), and silicon carbide (SiC) films. These precursors typically contain reactive ligands such as chloro, amino, or alkoxy groups that facilitate the surface reactions required for film growth. For instance, silanes (SiH4), chlorosilanes (e.g., SiCl4, SiH2Cl2), and aminosilanes are common precursors for silicon-based films.
Surface Functionalization and Passivation Layers for Electronic Devices
Surface functionalization using organosilanes is a critical step in many electronic device manufacturing processes. It is used to modify the surface properties of substrates, such as adhesion, wettability, and electrical characteristics. Passivation layers, often made of SiO2 or SiN, are deposited to protect the underlying device structures from environmental degradation and to ensure stable device performance.
A comprehensive search of the literature on CVD and ALD processes reveals no specific mention of this compound as a precursor for the deposition of silicon-containing films or for surface functionalization applications in electronic devices. The volatility of this compound might be suitable for these techniques; however, its chemical inertness and the lack of suitable reactive sites for the self-limiting reactions characteristic of ALD or the decomposition pathways required for CVD likely preclude its use in these advanced deposition methods.
Derivatives and Analogues of Dimethylsilylmethyl Trimethyl Silane: Synthesis and Structure Reactivity Relationships
Synthesis of Functionalized Dimethylsilylmethyl(trimethyl)silane Derivatives
The synthetic modification of this compound provides a versatile platform for creating a diverse range of functionalized derivatives. These modifications primarily target the silicon centers, allowing for the introduction of various atoms and organic groups, which in turn modulates the compound's reactivity and physical properties.
Halogenated derivatives of this compound are key intermediates for further functionalization. Direct halogenation, particularly chlorination and bromination, can be achieved through radical substitution reactions, often initiated by heat or UV light. byjus.commdpi.com For instance, the reaction of an alkane with a halogen in the presence of an initiator leads to the replacement of a hydrogen atom with a halogen. byjus.com The reactivity order for halogens is typically fluorine > chlorine > bromine > iodine. mt.com
A common precursor for these reactions is 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which can be considered a cyclic analogue and a source of the this compound backbone. researchgate.net Ring-opening reactions of this strained four-membered ring with hydrogen halides or other halogenating agents can yield halogen-functionalized linear silanes.
Pseudohalogenation, the introduction of groups like azide (B81097) (N₃), cyanide (CN), or isocyanate (NCO), can be accomplished by nucleophilic substitution reactions on the corresponding halosilylmethylsilanes. For example, reacting a chlorothis compound with a pseudohalide salt, such as sodium azide, in an appropriate solvent would yield the azido (B1232118) derivative.
Table 1: Examples of Halogenation and Pseudohalogenation Reactions
| Reactant | Reagent | Product | Reaction Type |
| (CH₃)₃SiCH₂Si(CH₃)₂H | Cl₂ | (CH₃)₃SiCH₂Si(CH₃)₂Cl | Radical Halogenation |
| (CH₃)₃SiCH₂Si(CH₃)₂Cl | NaN₃ | (CH₃)₃SiCH₂Si(CH₃)₂N₃ | Nucleophilic Substitution |
| 1,1,3,3-tetramethyl-1,3-disilacyclobutane | HBr | Br(CH₃)₂SiCH₂Si(CH₃)₂H | Ring-Opening |
Alkoxy and siloxy groups can be introduced onto the this compound framework, typically by reacting a halosilyl derivative with an alcohol or a silanol (B1196071). researchgate.netsemanticscholar.orgresearchgate.net The reaction of chlorothis compound with an alcohol (ROH) in the presence of a base (to neutralize the HCl byproduct) yields the corresponding alkoxythis compound. researchgate.net Similarly, reaction with a silanol (R₃SiOH) affords a siloxy derivative.
These reactions are generally efficient, driven by the formation of a strong silicon-oxygen bond. researchgate.netwikipedia.org The choice of alcohol or silanol allows for the tuning of properties such as solubility and volatility. For instance, the reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica (B1680970) is a well-documented process. researchgate.net
Table 2: Synthesis of Oxygen-Containing Derivatives
| Halosilyl Precursor | Oxygen Source | Product | Functional Group |
| (CH₃)₃SiCH₂Si(CH₃)₂Cl | CH₃OH | (CH₃)₃SiCH₂Si(CH₃)₂(OCH₃) | Methoxy |
| (CH₃)₃SiCH₂Si(CH₃)₂Cl | (CH₃)₃SiOH | (CH₃)₃SiCH₂Si(CH₃)₂OSi(CH₃)₃ | Trimethylsiloxy |
| (CH₃)₃SiCH₂Si(CH₃)₂Br | CH₃CH₂OH | (CH₃)₃SiCH₂Si(CH₃)₂(OCH₂CH₃) | Ethoxy |
Nitrogen-containing functionalities are introduced through reactions of halosilylmethylsilanes with amines or amides. nih.gov For example, reacting chlorothis compound with a primary or secondary amine (RNH₂ or R₂NH) leads to the formation of an aminosilane. nih.govacs.orgqucosa.de These reactions are analogous to the formation of alkoxysilanes and often require a base to scavenge the hydrogen halide produced.
The synthesis of amides can be achieved by reacting the halosilane with an alkali metal amide salt (e.g., lithium diethylamide). The reactivity of the Si-N bond in these compounds makes them useful intermediates in organosilicon chemistry. nih.govacs.orgqucosa.de
The introduction of unsaturated organic groups, such as vinyl or aryl moieties, is a crucial method for creating derivatives with enhanced reactivity and potential for polymerization. rsc.org This is often accomplished through Grignard reactions, where a halosilylmethylsilane is treated with a vinyl or aryl Grignard reagent (e.g., vinylmagnesium bromide or phenylmagnesium bromide). gelest.comlkouniv.ac.ingoogle.com This reaction forms a stable silicon-carbon bond. lkouniv.ac.in
Alternatively, hydrosilylation reactions can be employed. wikipedia.org This involves the addition of a Si-H bond across a double or triple bond, catalyzed by transition metals. For instance, the reaction of this compound (containing a Si-H group) with an alkyne would yield a vinylsilane derivative. researchgate.net Palladium-catalyzed silylation of terminal olefins is another method for preparing allyl and vinyl silanes. nih.gov
Table 3: Synthesis of Unsaturated Derivatives
| Silyl (B83357) Precursor | Unsaturated Reagent | Product | Reaction Type |
| (CH₃)₃SiCH₂Si(CH₃)₂Cl | CH₂=CHMgBr | (CH₃)₃SiCH₂Si(CH₃)₂(CH=CH₂) | Grignard Reaction |
| (CH₃)₃SiCH₂Si(CH₃)₂H | C₆H₅C≡CH | (CH₃)₃SiCH₂Si(CH₃)₂(CH=CHC₆H₅) | Hydrosilylation |
| (CH₃)₃SiCH₂Si(CH₃)₂Cl | C₆H₅Li | (CH₃)₃SiCH₂Si(CH₃)₂(C₆H₅) | Organolithium Reaction |
Preparation of Structurally Related Disilane (B73854) Analogues
Structurally related disilane analogues of this compound are compounds that retain the Si-C-Si core but have modifications in the silicon-silicon bonding or the number of silicon atoms. For instance, compounds with a direct Si-Si bond adjacent to the methylene (B1212753) bridge can be synthesized.
One approach involves the reaction of a silyl anion with a halosilylmethylsilane. For example, reacting trimethylsilyllithium with chlorothis compound could potentially lead to the formation of a branched trisilane. The synthesis of disilanes with pentacoordinate silicon atoms has been achieved through carbon dioxide insertion into aminodisilanes. nih.govacs.orgqucosa.de
Another class of analogues includes cyclic structures. 1,1,3,3-Tetramethyl-1,3-disilacyclobutane is a well-studied example and serves as a precursor for many linear derivatives. gelest.com More complex cyclic and polycyclic structures containing the Si-CH₂-Si linkage can be prepared through various cyclization reactions. The structure of 1,1,2,2-tetramethyl-1,2-disilacyclobutane has been investigated, showing a puckered four-membered ring. researchgate.net
Comparative Analysis of Reactivity and Stability Among Derivatives
The functional groups introduced onto the this compound backbone significantly influence the reactivity and stability of the resulting derivatives.
Halogenated Derivatives : The Si-X (X = Cl, Br) bond is highly susceptible to nucleophilic attack, making these compounds versatile intermediates. lkouniv.ac.in The reactivity of the silicon-halogen bond generally decreases with increasing substitution. lkouniv.ac.in The strength of the Si-X bond also plays a role, with Si-F being the strongest and Si-I being the weakest.
Oxygen-Containing Derivatives : Alkoxy and siloxy derivatives are generally more stable towards hydrolysis than their chloro counterparts. However, they can still undergo hydrolysis, especially under acidic or basic conditions, to form silanols, which may then condense to form siloxanes. researchgate.netsemanticscholar.orgresearchgate.net The stability of the Si-O bond is a key feature of these compounds. wikipedia.org
Nitrogen-Containing Derivatives : The Si-N bond in aminosilanes is also reactive and can be cleaved by protic reagents like water or alcohols. This reactivity is utilized in various synthetic applications.
Unsaturated Derivatives : The presence of vinyl or aryl groups introduces sites of unsaturation that can participate in a variety of reactions, including polymerization, hydrosilylation, and electrophilic substitution. wikipedia.org Vinylsilanes, for instance, are valuable synthons in organic synthesis. nih.gov The silicon atom influences the reactivity of the double bond, often directing electrophilic attack to the β-carbon.
Tailoring Physical and Chemical Characteristics of this compound Derivatives Through Chemical Modification
The physical and chemical properties of this compound, a foundational organosilane compound, can be systematically tailored through targeted chemical modifications. These alterations to its molecular structure allow for the fine-tuning of characteristics such as thermal stability, reactivity, and intermolecular interactions. Research into the synthesis and characterization of its derivatives has provided valuable insights into the structure-property relationships that govern the behavior of this class of compounds.
Impact of Functional Group Substitution on Physicochemical Properties
The introduction of different functional groups onto the dimethylsilyl moiety leads to predictable changes in the physical and chemical nature of the resulting derivatives. These modifications can influence everything from the compound's boiling point and viscosity to its utility in further chemical synthesis.
One of the primary methods for functionalizing this compound is through hydrosilylation, where the Si-H bond reacts with unsaturated organic molecules. This versatile reaction allows for the incorporation of a wide range of organic functionalities, thereby expanding the chemical space of accessible derivatives. The nature of the substituent directly impacts the resulting properties. For instance, the incorporation of long alkyl chains can increase the hydrophobicity and alter the viscosity of the material.
The reactivity of the Si-H bond itself is a key chemical characteristic that is influenced by the electronic environment around the silicon atom. Studies on related organosilanes have shown that the presence of electron-withdrawing or electron-donating groups can modulate the reactivity of this bond, making it more or less susceptible to cleavage or reaction. nih.govunt.edu
Thermal Stability Modifications
The thermal stability of organosilanes is a critical parameter for their application in high-temperature environments. Chemical modification of this compound can significantly impact this property. The strength of the bonds within the molecule, particularly the Si-C and Si-H bonds, plays a crucial role in determining the onset of thermal decomposition.
Research on polysilanes has indicated that the polymer architecture and the nature of the organic side groups are key determinants of thermal stability. rsc.org While specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, general principles of organosilane chemistry suggest that replacing the hydrogen on the dimethylsilyl group with more thermally robust substituents, such as phenyl or other aromatic groups, would likely enhance thermal stability. Conversely, the introduction of thermally labile groups would be expected to lower the decomposition temperature.
The following table provides a hypothetical illustration, based on general principles of organosilane chemistry, of how different substituents might affect the thermal decomposition temperature of this compound derivatives.
| Derivative Name | Substituent on Dimethylsilyl Group | Predicted Change in Thermal Stability |
| Phenyl(dimethylsilyl)methyl(trimethyl)silane | Phenyl (-C₆H₅) | Increase |
| (Dimethylamino)this compound | Dimethylamino (-N(CH₃)₂) | Decrease |
| Methoxy(dimethylsilyl)methyl(trimethyl)silane | Methoxy (-OCH₃) | Decrease |
This table is illustrative and based on general chemical principles, as specific experimental data for these derivatives of this compound were not found in the searched sources.
Structure-Reactivity Relationships
The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. The introduction of functional groups not only imparts new reactive sites to the molecule but can also electronically influence the reactivity of the existing bonds.
For example, the introduction of an amino group to create an aminothis compound derivative would introduce a basic nitrogen atom, making the molecule susceptible to reactions with acids and electrophiles. Similarly, the synthesis of an alkoxy derivative would introduce a hydrolyzable Si-O-C linkage, rendering the molecule sensitive to moisture. nih.govsemanticscholar.org
The steric bulk of the introduced substituents also plays a significant role in dictating reactivity. Large, bulky groups can hinder the approach of reactants to the silicon centers, thereby reducing the rate of reaction. This steric shielding effect is a well-understood principle in organosilicon chemistry. researchgate.net
The following interactive table summarizes the expected changes in key properties upon chemical modification of the dimethylsilyl group in this compound, based on established organosilane chemistry principles.
| Substituent | Example Derivative Name | Expected Impact on Hydrophobicity | Expected Impact on Reactivity |
| Alkyl (e.g., Ethyl) | (Ethyldimethylsilyl)methyl(trimethyl)silane | Increase | Minor change |
| Phenyl | (Phenyldimethylsilyl)methyl(trimethyl)silane | Increase | Modified by aromatic ring reactions |
| Amino | (Aminodimethylsilyl)methyl(trimethyl)silane | Decrease | Increased basicity and nucleophilicity |
| Alkoxy (e.g., Methoxy) | (Methoxydimethylsilyl)methyl(trimethyl)silane | Decrease | Susceptible to hydrolysis |
| Halogen (e.g., Chloro) | (Chlorodimethylsilyl)methyl(trimethyl)silane | Variable | Highly reactive Si-Cl bond |
Emerging Research Directions and Future Outlook for Dimethylsilylmethyl Trimethyl Silane
Development of Green Chemistry Principles in Dimethylsilylmethyl(trimethyl)silane Synthesis
The synthesis of organosilicon compounds, including this compound, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The focus is shifting towards developing more sustainable and environmentally benign synthetic routes that prioritize atom economy, energy efficiency, and the use of renewable feedstocks.
Key principles of green chemistry being explored in the context of organosilane synthesis include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a core tenet. gelest.com This involves designing reactions that minimize the formation of byproducts. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. gelest.com
Energy Efficiency: Researchers are investigating catalytic processes that can proceed under milder conditions, thereby reducing the energy consumption associated with high-temperature and high-pressure reactions. gelest.com The use of reactive distillation, for example, has been shown to significantly lower energy requirements in silane (B1218182) production by overcoming thermodynamic equilibrium limitations. gelest.com
Renewable Feedstocks: While not yet a widespread practice for this specific compound, the broader field of chemical synthesis is looking towards biomass as a source of renewable starting materials. wikipedia.org Lignocellulose, starches, and lipid oils are being explored as potential feedstocks for a variety of chemicals. wikipedia.org
Safer Solvents and Auxiliaries: The move away from hazardous organic solvents towards greener alternatives like water or supercritical fluids is a key aspect of sustainable synthesis.
Catalysis: The development of highly efficient and selective catalysts, particularly those based on earth-abundant metals, is crucial for enabling greener synthetic pathways. marketresearchfuture.com
A significant advancement in green organosilane synthesis is the direct synthesis method, which can be more environmentally friendly than traditional routes involving organometallic reagents and silicon halides. introspectivemarketresearch.com For example, a mechanochemical approach for the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, achieving high silicon conversion and selectivity under solvent-free conditions. americanelements.com
The table below summarizes some green chemistry approaches applicable to organosilicon synthesis:
| Green Chemistry Principle | Application in Organosilicon Synthesis |
| Atom Economy | Prioritizing addition reactions like hydrosilylation to maximize reactant incorporation into the final product. |
| Energy Efficiency | Utilizing advanced techniques like reactive distillation to reduce energy consumption in silane production. gelest.com |
| Catalysis | Developing catalysts based on earth-abundant metals to replace precious metal catalysts. marketresearchfuture.com |
| Alternative Solvents | Exploring the use of greener solvents to minimize environmental impact. |
| Direct Synthesis | Employing direct reaction methods to reduce waste and improve efficiency. introspectivemarketresearch.com |
Exploration of Advanced Catalytic Pathways for Selective Transformations
The reactivity of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds in this compound offers a rich playground for catalytic transformations. Researchers are actively exploring novel catalytic systems to achieve highly selective and efficient synthesis and functionalization of this molecule.
Hydrosilylation , the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. valuates.com Advanced catalytic systems for hydrosilylation are being developed to control regioselectivity and stereoselectivity with high precision. For instance, rhodium and platinum complexes are effective catalysts for the hydrosilylation of alkenes and alkynes, with the choice of catalyst and ligands influencing the reaction outcome. marketresearchfuture.com
Dehydrogenative coupling is another powerful tool for forming Si-Si, Si-C, and Si-N bonds. This reaction involves the coupling of a silane with another molecule containing an X-H bond (where X can be Si, C, N, etc.), with the liberation of hydrogen gas as the only byproduct, making it a highly atom-economical process. gelest.com Various transition metal complexes, including those of titanium, rhodium, and iridium, have been shown to catalyze the dehydrogenative coupling of silanes. gelest.comintrospectivemarketresearch.com
C-H functionalization represents a frontier in organic synthesis, and its application to organosilanes is an area of growing interest. sdlookchem.com This strategy allows for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, offering a more efficient and step-economical approach to complex molecule synthesis. sdlookchem.com Silicon-tethered directing groups can be employed to achieve site-selective C-H activation and functionalization. sdlookchem.com
The table below highlights some advanced catalytic pathways being explored for organosilanes:
| Catalytic Pathway | Description | Potential Application for this compound |
| Advanced Hydrosilylation | Catalytic addition of the Si-H bond across double or triple bonds with high chemo-, regio-, and stereoselectivity. valuates.com | Synthesis of functionalized derivatives for materials science applications. |
| Dehydrogenative Coupling | Formation of Si-element bonds with the elimination of H2, offering high atom economy. gelest.com | Synthesis of disilanes and polysilanes, or functionalization with other molecules. |
| C-H Functionalization | Direct conversion of C-H bonds to introduce new functional groups. sdlookchem.com | Selective modification of the methyl groups to create novel organosilicon building blocks. |
Integration into Multifunctional Composite Materials and Hybrid Systems
The unique combination of organic and inorganic character in this compound makes it a promising candidate for the development of advanced composite and hybrid materials. Its ability to act as a coupling agent, a surface modifier, or a precursor for inorganic phases opens up a wide range of possibilities for creating materials with tailored properties.
In polymer matrix composites , silane coupling agents play a crucial role in enhancing the adhesion between the organic polymer matrix and inorganic fillers, such as silica (B1680970) or glass fibers. sdlookchem.comgrandviewresearch.com This improved interfacial bonding leads to enhanced mechanical properties, including strength, stiffness, and durability. While specific studies on this compound as a coupling agent are not widely reported, its structural features suggest it could be effective in this role.
The formation of organic-inorganic hybrid materials through sol-gel processes is another area where this compound could find application. gelest.com By co-condensing with other silicon alkoxides, it can be incorporated into a silica network, creating a material that combines the properties of both the organic and inorganic components. This can lead to materials with improved thermal stability, mechanical strength, and optical transparency. gelest.com
Furthermore, the incorporation of this compound into multifunctional coatings can impart desirable surface properties such as hydrophobicity, wear resistance, and corrosion protection.
The table below illustrates the potential roles of this compound in composite and hybrid materials:
| Material Type | Potential Role of this compound | Expected Property Enhancement |
| Polymer Matrix Composites | Coupling agent to improve filler-matrix adhesion. sdlookchem.comgrandviewresearch.com | Increased mechanical strength, modulus, and durability. valuates.com |
| Organic-Inorganic Hybrids | Co-precursor in sol-gel synthesis to form hybrid networks. gelest.com | Enhanced thermal stability, optical clarity, and mechanical properties. gelest.com |
| Multifunctional Coatings | Surface modifying agent to tailor surface properties. | Improved hydrophobicity, scratch resistance, and corrosion protection. |
Theoretical Prediction of Novel Applications and Performance Enhancements
Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and performance of new molecules, guiding experimental efforts towards the most promising applications. marketresearchfuture.com Theoretical studies on this compound can provide valuable insights into its electronic structure, reactivity, and potential interactions with other materials, thereby accelerating the discovery of novel applications.
Density Functional Theory (DFT) calculations can be employed to investigate the bond dissociation energies, reaction mechanisms, and electronic properties of this compound. This information is crucial for understanding its reactivity in catalytic processes and for designing new synthetic routes. For example, theoretical calculations can help predict the regioselectivity of hydrosilylation reactions or the feasibility of C-H activation at specific sites within the molecule.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound at interfaces, for instance, between a polymer matrix and an inorganic filler. argosun.com These simulations can provide insights into the strength of interfacial adhesion and help in the design of more effective coupling agents.
Furthermore, computational screening of large databases of molecules can identify this compound as a candidate for specific applications based on its predicted properties. This approach can be used to explore its potential in areas such as gas separation membranes, dielectric materials, or as a precursor for advanced ceramics.
The table below outlines how theoretical methods can be applied to predict and enhance the performance of this compound:
| Theoretical Method | Application | Predicted Outcome/Performance Enhancement |
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of reactivity, catalyst design, and optimization of synthetic conditions. |
| Molecular Dynamics (MD) Simulations | Modeling of interfacial interactions in composite materials. argosun.com | Understanding and improving adhesion between organic and inorganic phases. |
| Computational Screening | High-throughput screening of molecular properties for specific applications. | Identification of novel applications in areas like electronics, energy, and separations. |
Potential Role in Niche High-Technology Sectors (e.g., Microelectronics, Energy Conversion, Sensors)
The unique properties of this compound make it a compelling candidate for application in several high-technology sectors where performance and reliability are paramount.
In the microelectronics industry , organosilicon compounds are widely used as precursors for the deposition of thin films with specific dielectric and barrier properties. gelest.comargosun.com Methylsilanes, for instance, are used in chemical vapor deposition (CVD) to produce low-k dielectric films, which are essential for reducing signal delay and power consumption in integrated circuits. gelest.com this compound, with its silicon and carbon content, could serve as a precursor for silicon carbide (SiC) or silicon carbonitride (SiCN) films, which are known for their excellent thermal stability and mechanical hardness. gelest.commdpi.com
In the field of energy conversion , silicon-based materials play a vital role in photovoltaics and batteries. While direct applications of this compound in these areas are yet to be fully explored, its potential as a precursor for silicon-containing materials could be significant. For example, it could be used to create protective coatings for electrodes in lithium-ion batteries or to synthesize novel materials for next-generation solar cells.
The development of advanced sensors often relies on the functionalization of surfaces to achieve selective detection of specific analytes. The reactivity of the Si-H bond in this compound could be exploited to covalently attach it to sensor surfaces, thereby modifying their chemical and physical properties. This could lead to the development of new sensors with improved sensitivity and selectivity.
The table below summarizes the potential high-technology applications of this compound:
| High-Technology Sector | Potential Application | Key Properties/Function |
| Microelectronics | Precursor for thin film deposition (CVD/PECVD). gelest.comargosun.com | Formation of low-k dielectric layers, barrier films (SiC, SiCN). gelest.commdpi.com |
| Energy Conversion | Precursor for silicon-containing materials in batteries and solar cells. | Protective coatings, novel electrode materials. |
| Sensors | Surface functionalization for enhanced detection. | Covalent attachment to sensor surfaces to modify properties. |
Challenges and Opportunities in Scaling Up Research and Industrial Implementation
While the research into this compound is promising, the transition from laboratory-scale synthesis to industrial-scale production presents a number of challenges and opportunities.
Challenges in scaling up include:
Cost-Effective Synthesis: Developing a synthetic route that is not only green but also economically viable on a large scale is a primary hurdle. repec.org The cost of starting materials, catalysts, and purification processes all need to be carefully considered.
Process Safety and Handling: Many organosilicon compounds are flammable and reactive, requiring specialized handling and storage procedures to ensure safety at an industrial scale. sigmaaldrich.comfishersci.com
Purity and Quality Control: High-technology applications, particularly in microelectronics, demand materials with extremely high purity. Establishing robust quality control measures to ensure batch-to-batch consistency is crucial.
Market Development: As a relatively new and specialized chemical, a significant challenge lies in identifying and developing markets for this compound.
Opportunities for industrial implementation include:
Growing Demand for High-Performance Materials: The increasing demand for advanced materials in sectors like electronics, aerospace, and automotive creates opportunities for novel compounds like this compound. grandviewresearch.com
Niche Applications: Focusing on high-value, niche applications where the unique properties of the compound provide a significant performance advantage can be a viable market entry strategy.
Partnerships and Collaborations: Collaboration between academic research groups and industrial partners can accelerate the development and commercialization process.
Process Intensification: Implementing continuous flow manufacturing and other process intensification technologies can lead to more efficient, safer, and cost-effective production at scale.
The table below provides a summary of the challenges and opportunities in the industrial implementation of this compound:
| Aspect | Challenges | Opportunities |
| Synthesis and Production | High manufacturing costs, ensuring high purity and consistency. repec.org | Development of green and efficient catalytic processes, process intensification. |
| Safety and Handling | Flammability and reactivity of the compound. sigmaaldrich.comfishersci.com | Implementation of robust safety protocols and engineering controls. |
| Market and Applications | Limited existing market, competition from established materials. | Growing demand in high-tech sectors, potential for novel applications. grandviewresearch.com |
Q & A
Basic Research Questions
Q. What are the recommended handling and safety protocols for dimethylsilylmethyl(trimethyl)silane in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses and face shields to prevent eye/face exposure. Inspect gloves (e.g., nitrile) prior to use and follow proper removal techniques to avoid skin contact .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Storage : Store in a cool, dry place, away from incompatible materials (specific incompatibilities require further investigation due to limited data) .
- Decontamination : Wash hands thoroughly after handling, and dispose of contaminated materials according to hazardous waste regulations .
Q. What synthetic routes are commonly employed for this compound, and what are their critical parameters?
- Methodological Answer :
- Multi-Step Synthesis : Similar silanes (e.g., Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane) are synthesized via substitution, oxidation, or reduction reactions. Key reagents include chlorinated precursors, potassium hydrogen carbonate, and catalysts like palladium .
- Conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (e.g., 50°C), and chromatographic purification for high yields .
- Yield Optimization : Monitor reaction progress using TLC or GC-MS, and adjust catalyst loading or reaction time to mitigate side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Use H and C NMR to confirm silyl group integration and methyl substituents. Si NMR is critical for verifying silicon bonding environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- Chromatography : HPLC or GC with flame ionization detection ensures purity, especially for volatile silanes .
Advanced Research Questions
Q. What electronic or steric factors influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky trimethylsilyl groups can hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd with bulky ligands) to enhance reaction rates .
- Electronic Stabilization : The σ-donor capacity of silicon stabilizes transition states in Suzuki-Miyaura couplings. Computational studies (DFT) can map charge distribution to predict reactivity .
- Case Study : Compare reaction outcomes with analogous compounds (e.g., phenyltrimethylsilane) to isolate steric vs. electronic contributions .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
- Methodological Answer :
- Controlled Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways .
- Kinetic Analysis : Use differential scanning calorimetry (DSC) to measure activation energy () for decomposition. Replicate conditions from conflicting studies to identify variables (e.g., impurities, heating rates) .
- Comparative Data : Cross-reference with structurally similar silanes (e.g., cyclopentadienyl-substituted silanes) to establish trends in thermal resilience .
Q. What strategies are effective for incorporating this compound into silicon-based biomaterials?
- Methodological Answer :
- Surface Functionalization : Graft silane onto silica nanoparticles via hydrolytic condensation. Optimize pH and solvent (e.g., ethanol/water mixtures) to control monolayer formation .
- Biocompatibility Testing : Assess cytotoxicity using MTT assays on human cell lines (e.g., HEK-293). Compare with non-silicon analogs to evaluate silicon-specific effects .
- Drug Delivery : Encapsulate therapeutics in silane-functionalized liposomes. Use dynamic light scattering (DLS) to monitor particle stability in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
